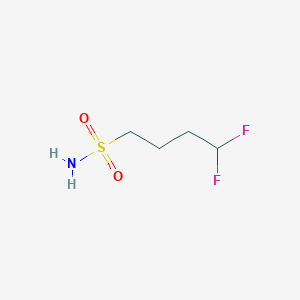

![molecular formula C13H12ClN5 B2543970 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-28-7](/img/structure/B2543970.png)

3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in various studies . The methods often involve the condensation of aminopyrazole with formylated active proton compounds . The reaction conditions can vary, and some methods have been reported to use ultrasound irradiation, which can offer advantages such as shorter reaction time, higher yields, and milder conditions .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques, including 1H and 13C NMR . The characteristic signals in the NMR spectra can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit various biological activities, which can be attributed to their chemical structure . The structure-activity relationships (SARs) of these compounds have been studied, revealing that certain substituents at specific positions on the pyrazolo[1,5-a]pyrimidine framework can enhance their biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific substituents present in the molecule . For instance, the presence of certain substituents can affect the solubility of the compound .Scientific Research Applications

Antibacterial and Antibiofilm Activities

The study by Ragab et al. synthesized 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial and antibiofilm activities . Notably, five compounds (3a, 5a, 6, 9a, and 10a) demonstrated significant antibacterial effects, surpassing Erythromycin and Amikacin. Additionally, these derivatives disrupted biofilms in both Staphylococcus aureus and Pseudomonas aeruginosa. Their anti-quorum sensing (anti-QS) activity further highlights their potential as novel anti-infective agents.

Lipoxygenase Inhibition and Antioxidant Activity

In another study, eight pyrido[2,3-d]pyrimidine derivatives were characterized and evaluated as lipoxygenase (LOX) inhibitors. These compounds demonstrated potential antioxidant and anticancer activity . Further investigations into their mechanism of action could reveal novel therapeutic avenues.

Tyrosinase Inhibition

Thiazolopyrimidine derivatives, including those structurally related to our compound, have been explored for their inhibitory potency against tyrosinase . Understanding their impact on tyrosinase activity could have implications in dermatology and cosmetics.

Antibacterial Activity

A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria . These findings underscore the compound’s potential as an antimicrobial agent.

Other Applications

While not directly studied for our compound, pyrazolo[1,5-a]pyrimidine scaffolds have been explored in diverse areas, including kinase inhibition, antiviral activity, and anti-inflammatory effects. Further research could unveil additional applications.

Future Directions

The future directions for research on “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action could also be beneficial .

properties

IUPAC Name |

[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEPCPCGLXTVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

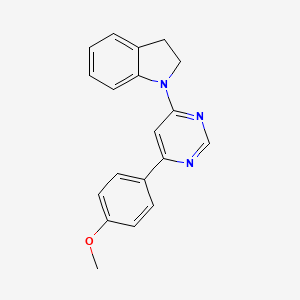

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

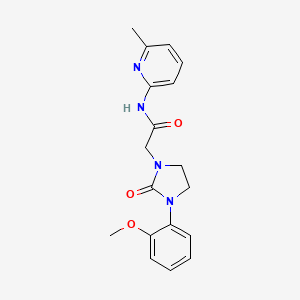

![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

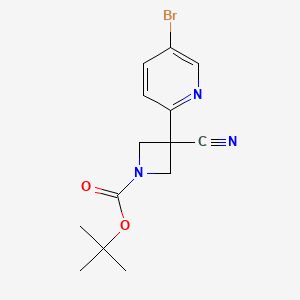

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)

![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)